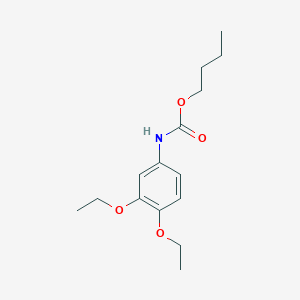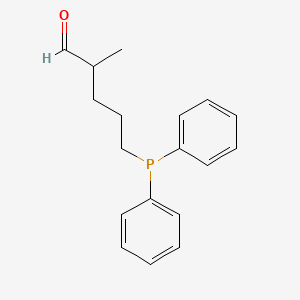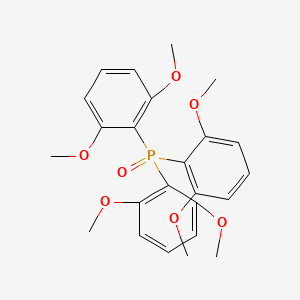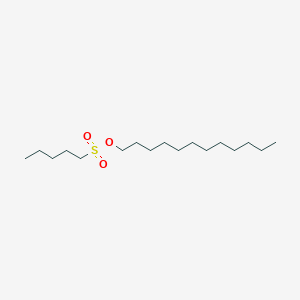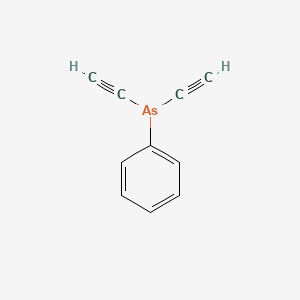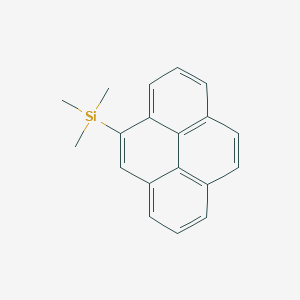![molecular formula C18H9F17O B14300727 Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- CAS No. 112340-38-2](/img/structure/B14300727.png)
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- is a complex organic compound that features a benzene ring substituted with a heptadecafluorononenyl group and a methylethenyl group This compound is notable for its unique structure, which includes a significant number of fluorine atoms, making it highly fluorinated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- typically involves multiple steps. One common method includes the initial preparation of the heptadecafluorononenyl group, which can be synthesized through a series of fluorination reactions. This group is then attached to the benzene ring via an ether linkage. The methylethenyl group is introduced through a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions to ensure the correct positioning on the benzene ring.
Industrial Production Methods
Industrial production of such highly fluorinated compounds often involves specialized equipment and stringent safety protocols due to the reactivity of fluorine. The process generally includes large-scale fluorination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of these processes.
化学反应分析
Types of Reactions
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the positions on the benzene ring that are less sterically hindered.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the benzene ring.
科学研究应用
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on aromatic systems.
Biology: Investigated for its potential interactions with biological molecules, particularly in the context of drug design and delivery.
Medicine: Explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of specialized materials, such as high-performance polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- exerts its effects is largely dependent on its interactions with other molecules. The presence of the highly electronegative fluorine atoms can significantly influence the compound’s reactivity and interactions. These fluorine atoms can create strong dipole moments, affecting the compound’s binding affinity to various molecular targets. The pathways involved often include interactions with enzymes or receptors, leading to potential biological effects.
相似化合物的比较
Similar Compounds
Benzene, 1-methyl-4-(1-methylethenyl)-: This compound is similar in structure but lacks the heptadecafluorononenyl group, making it less fluorinated and thus less chemically unique.
Benzene, 1-[(trifluoromethyl)oxy]-4-(1-methylethenyl)-: Another similar compound with fewer fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
The uniqueness of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- lies in its high degree of fluorination, which imparts distinct chemical properties such as increased stability, resistance to degradation, and unique reactivity patterns. These properties make it particularly valuable in research and industrial applications where such characteristics are desired.
属性
CAS 编号 |
112340-38-2 |
|---|---|
分子式 |
C18H9F17O |
分子量 |
564.2 g/mol |
IUPAC 名称 |
1-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H9F17O/c1-7(2)8-3-5-9(6-4-8)36-11(20)10(19)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h3-6H,1H2,2H3 |
InChI 键 |
ULBFCLBOOZCEJA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
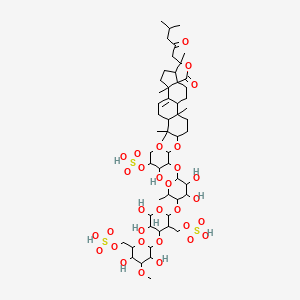

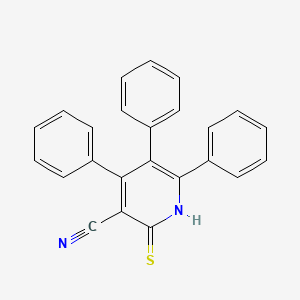
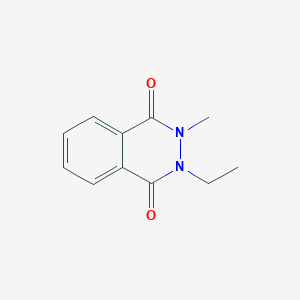
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
